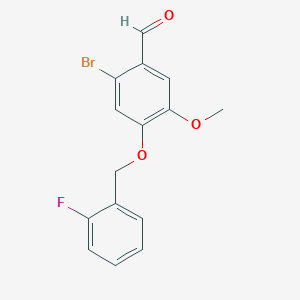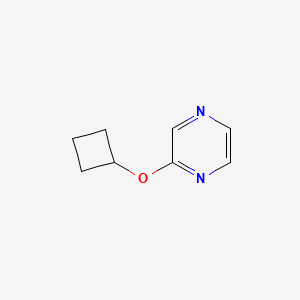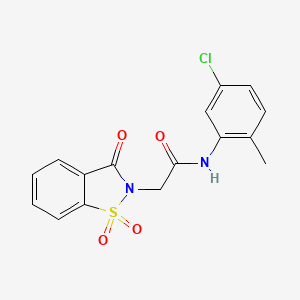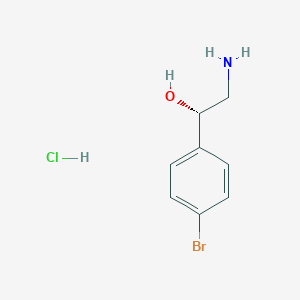
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3 This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2-fluorobenzyl bromide is added to a solution of 2-bromo-5-methoxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Oxidation: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
- 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene
- 2-Bromo-4-fluoro-1-((2-nitrobenzyl)oxy)benzene
Uniqueness
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, as well as the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound for various synthetic applications.
属性
IUPAC Name |
2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZYDJKFRDDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2591563.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
![2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2591570.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)


![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)
![2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE](/img/structure/B2591577.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)
